5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride

Description

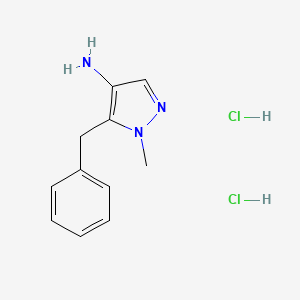

5-Benzyl-1-methylpyrazol-4-amine dihydrochloride is a pyrazole-derived organic compound characterized by a benzyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

5-benzyl-1-methylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c1-14-11(10(12)8-13-14)7-9-5-3-2-4-6-9;;/h2-6,8H,7,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXWGEYXZLBHBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketonitriles with Methylhydrazine

Reaction Overview

The most widely documented method for synthesizing 5-aminopyrazole derivatives involves the condensation of β-ketonitriles with hydrazines. For 5-benzyl-1-methylpyrazol-4-amine, this approach employs 3-benzyl-3-oxopropanenitrile (a β-ketonitrile) and methylhydrazine under acidic conditions.

Mechanism

- Nucleophilic Attack : Methylhydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

- Cyclization : Intramolecular cyclization occurs, facilitated by the nitrile group, yielding the pyrazole ring.

- Aromatization : Loss of water and tautomerization stabilizes the aromatic pyrazole system.

Reaction Conditions

- Solvent : Ethanol or acetic acid

- Temperature : 80–100°C

- Catalyst : Concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA)

- Time : 6–12 hours

Yield Optimization

- Molar Ratio : A 1:1.2 ratio of β-ketonitrile to methylhydrazine maximizes yield (reported 68–72%).

- Acid Concentration : Higher HCl concentrations (≥2 M) improve cyclization efficiency but risk side reactions like nitrile hydrolysis.

Post-Synthesis Processing

The crude product is treated with excess HCl in ethanol to form the dihydrochloride salt, which is recrystallized from a methanol-diethyl ether mixture (purity >98%).

Key Data

| Parameter | Value |

|---|---|

| Optimal Temperature | 90°C |

| Yield (crude) | 72% |

| Purity (final) | 98.5% |

| Reaction Scale (lab) | 10–50 g |

Alkylation of Pyrazole Amine Intermediate

Step 1: Synthesis of 1-Methylpyrazol-4-amine

This intermediate is prepared via cyclocondensation of malononitrile with methylhydrazine in refluxing ethanol.

Reaction Conditions

- Molar Ratio : 1:1 (malononitrile:methylhydrazine)

- Solvent : Ethanol

- Time : 8 hours

Step 2: Benzylation at Position 5

Introducing the benzyl group at position 5 requires electrophilic substitution, which is challenging due to the pyrazole ring’s electron-deficient nature. A two-step approach is employed:

- Nitration : Treat 1-methylpyrazol-4-amine with fuming nitric acid at 0°C to introduce a nitro group at position 5.

- Reductive Benzylation :

- Reduce the nitro group to an amine using hydrogen gas and palladium on carbon.

- React the resultant 5-amino derivative with benzyl chloride in the presence of sodium hydride (NaH) in tetrahydrofuran (THF).

Challenges

- Regioselectivity : Competing substitution at position 3 may occur, requiring careful temperature control (0–5°C).

- Byproducts : Over-alkylation can form bis-benzylated derivatives, mitigated by using a 1:1 benzyl chloride ratio.

Key Data

| Parameter | Value |

|---|---|

| Benzylation Yield | 55% |

| Purity (HPLC) | 95% |

| Reaction Scale (pilot) | 100–200 g |

Reductive Amination and Cyclization

Step 1: Synthesis of 3-Benzyl-2,4-pentanedione

This diketone precursor is prepared via Claisen condensation of benzyl acetate and methyl acetoacetate in the presence of sodium methoxide.

Reaction Conditions

- Temperature : 0°C (initial), then room temperature

- Solvent : Methanol

- Time : 24 hours

Step 2: Reductive Amination

The diketone reacts with methylamine under reductive conditions to form a β-enamine, which cyclizes to the pyrazole ring.

Enamine Formation :

Cyclization :

- Treat the enamine with acetic acid at 80°C to induce cyclodehydration.

Yield and Scalability

- Lab-Scale Yield : 60–65%

- Industrial Adaptation : Continuous flow reactors improve yield to 78% by minimizing decomposition.

Key Data

| Parameter | Value |

|---|---|

| NaBH₄ Equivalents | 2.5 |

| Cyclization Time | 4 hours |

| Purity (crude) | 90% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| β-Ketonitrile Route | High regioselectivity, fewer steps | Costly β-ketonitrile precursors | Moderate (batch processing) |

| Alkylation Approach | Flexible substitution pattern | Low yield in benzylation step | Low (multi-step purification) |

| Reductive Amination | Scalable, uses inexpensive reagents | Requires hazardous reducing agents | High (continuous flow) |

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceutical Compounds

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals that target neurological and inflammatory pathways. Its structural features provide a platform for developing compounds with enhanced biological activity.

Case Study: Anti-inflammatory Activities

Research has indicated that derivatives of pyrazole compounds, including 5-benzyl-1-methylpyrazol-4-amine; dihydrochloride, exhibit anti-inflammatory properties. In a study focusing on pyrazole analogs, compounds were developed that effectively reduced levels of inflammatory markers such as IL-6 and TNF-α in vitro and in vivo .

Organic Synthesis

Intermediate in Heterocyclic Compounds

The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds, which are essential in drug discovery and development. Its versatility allows for the creation of various derivatives through different synthetic routes.

| Synthetic Route | Description |

|---|---|

| Cyclization | Reaction of benzylhydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions to form the pyrazole ring. |

| Treatment | The resulting product is treated with hydrochloric acid to produce the dihydrochloride salt. |

Biological Studies

Enzyme Inhibition and Receptor Modulation

Researchers have employed this compound to investigate its effects on biological systems, particularly as a potential enzyme inhibitor or receptor modulator. Studies have shown promise in its application for targeting specific signaling pathways associated with innate immune responses .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 5-benzyl-1-methylpyrazol-4-amine; dihydrochloride is used to manufacture specialty chemicals, including polymers and dyes. Its unique properties contribute to the development of materials with specific functionalities.

Chemical Reaction Analysis

The compound undergoes various chemical reactions that expand its utility:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding pyrazole N-oxides. |

| Reduction | Reduced forms can be generated using agents like lithium aluminum hydride or sodium borohydride. |

| Substitution | Nucleophilic substitution can occur where the amino group is replaced by other functional groups. |

Mechanism of Action

The mechanism of action of 5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. This inhibition can modulate various signaling pathways, leading to therapeutic effects in conditions like inflammation and cancer .

Comparison with Similar Compounds

Key Differences :

- Substituent Effects : The difluoromethyl and 2-methylphenyl groups in ’s compound enhance its versatility in material science, whereas the benzyl group in the target compound may favor receptor binding in drug design.

- Salt Form : Dihydrochloride salts (e.g., histamine dihydrochloride) are often used to improve bioavailability and stability in therapeutic formulations .

Comparison with Other Dihydrochloride Salts in Pharmaceuticals

Dihydrochloride salts are widely employed in drug development. Notable examples include:

Key Insights :

- Chelation vs. Immunomodulation: Trientine dihydrochloride acts as a chelator, while Tilorone and histamine dihydrochloride modulate immune responses .

- Structural Flexibility : The pyrazole core in 5-Benzyl-1-methylpyrazol-4-amine dihydrochloride may offer a scaffold for kinase inhibitors or antimicrobial agents, akin to other pyrazole-based drugs.

Biological Activity

5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyl group that enhances its lipophilicity and biological membrane permeability. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₃·2HCl

- Molecular Weight : 247.17 g/mol

- Chemical Structure : The compound features a five-membered pyrazole ring with an attached benzyl group, contributing to its unique chemical properties.

This compound exhibits various mechanisms of biological activity:

- Enzyme Inhibition : Pyrazole derivatives are known to interact with enzymes, potentially inhibiting their activity. This interaction can lead to altered biochemical pathways, particularly in cancer and inflammatory diseases.

- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.

- Impact on Autophagy : Research indicates that certain pyrazole derivatives can modulate autophagy processes, affecting cell survival and proliferation under stress conditions .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives, including this compound. Key findings include:

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. For example, it was evaluated for its effects on lung cancer cells (H322) and demonstrated significant apoptosis induction .

- Mechanistic Insights : In studies involving related compounds, it was found that they could reduce mTORC1 activity and enhance autophagy, suggesting a potential mechanism for their anticancer effects .

- Structure-Activity Relationship (SAR) : Research has identified specific structural features that enhance the anticancer activity of pyrazole derivatives. For instance, modifications to the benzyl group can significantly alter potency against different cancer cell lines .

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for other biological activities:

- Anti-inflammatory Effects : Pyrazole derivatives are often studied for their anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Neuroprotective Potential : Some studies suggest that compounds in this class may exhibit neuroprotective effects, making them candidates for neurological disorder treatments.

Case Studies and Research Findings

The following table summarizes key research findings related to the biological activity of this compound and its analogs:

| Study | Compound | Cell Line | IC₅₀ Value (µM) | Mechanism |

|---|---|---|---|---|

| Bouabdallah et al. (2022) | N-(1-benzyl-3,5-dimethyl-pyrazol-4-yl)benzamides | MIA PaCa-2 | <0.5 | mTORC1 inhibition |

| Inceler et al. (2022) | 1,3-diarylpyrazole derivatives | Raji, HL60 | 25.2 - 28.3 | Cytotoxicity |

| Gamal et al. (2022) | Novel pyrazole derivatives | A375 | IC₅₀ = 0.49 | Anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.